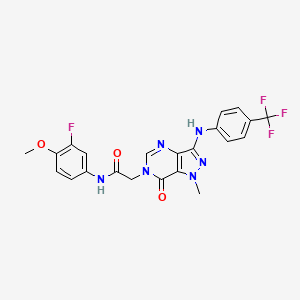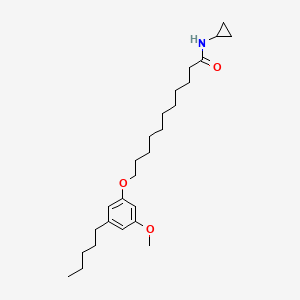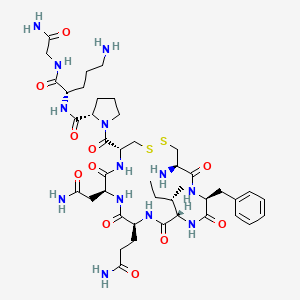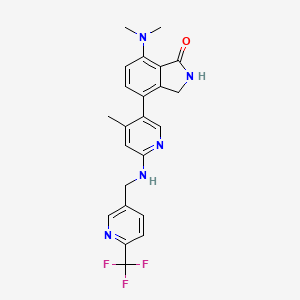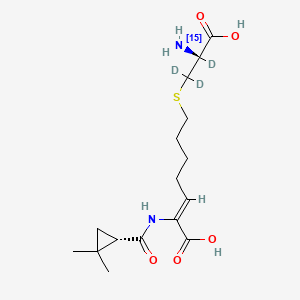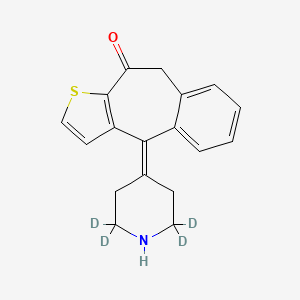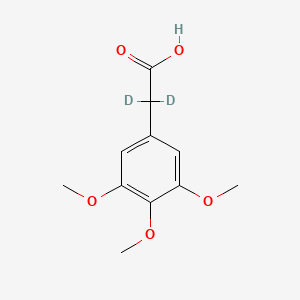
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid is a deuterated derivative of 3,4,5-Trimethoxyphenylacetic acid. This compound is characterized by the presence of three methoxy groups attached to a benzene ring and a deuterium-labeled acetic acid moiety. The molecular formula is C11H14O5, and it is commonly used in various scientific research applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid typically involves the introduction of deuterium into the acetic acid moiety of 3,4,5-Trimethoxyphenylacetic acid. This can be achieved through various methods, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
3,4,5-Trimethoxyphenylacetic-2,2-D2 acid is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mécanisme D'action
The mechanism of action of 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for detailed studies of metabolic processes and enzyme kinetics. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into the underlying mechanisms of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3,4,5-Trimethoxyphenylacetic-2,2-D2 acid include:
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylacetic acid
- 3,5-Dimethoxy-4-hydroxyphenylacetic acid .
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking of metabolic pathways and improved stability in certain reactions compared to its non-deuterated counterparts .
Propriétés
Numéro CAS |
344299-45-2 |
|---|---|
Formule moléculaire |
C11H14O5 |
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
2,2-dideuterio-2-(3,4,5-trimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-7(6-10(12)13)5-9(15-2)11(8)16-3/h4-5H,6H2,1-3H3,(H,12,13)/i6D2 |
Clé InChI |
DDSJXCGGOXKGSJ-NCYHJHSESA-N |
SMILES isomérique |
[2H]C([2H])(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
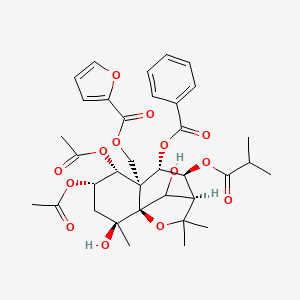
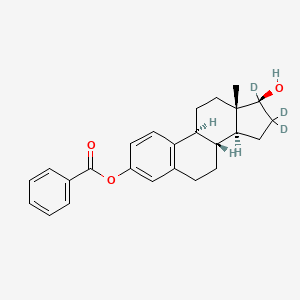
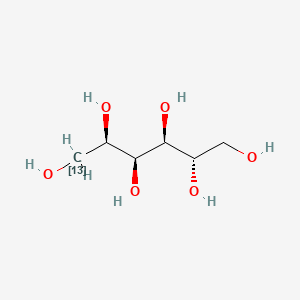
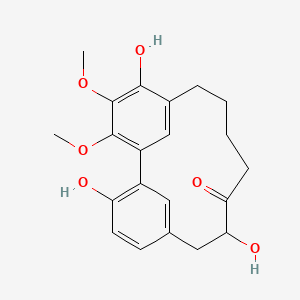

![[[[4-[(E)-4-[[(2S)-1-[(2S)-2-(3,4-dihydro-1H-isoquinoline-2-carbonyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobut-2-en-2-yl]phenyl]-difluoromethyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12403268.png)
